molecular formula C16H16N2O4 B5578463 [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate

Cat. No.: B5578463
M. Wt: 300.31 g/mol
InChI Key: MFBONHUOPNTEBG-GZTJUZNOSA-N
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Description

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylideneamino linkage, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate typically involves the reaction of 2,5-dimethoxybenzaldehyde with aniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamate moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: The major products include oxidized derivatives of the dimethoxyphenyl group.

    Reduction: The major products include reduced forms of the methylideneamino linkage.

    Substitution: Substituted derivatives at the phenylcarbamate moiety.

Scientific Research Applications

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    Aniline: Another precursor used in the synthesis.

    Phenyl isocyanate: A reagent used in the final step of the synthesis.

Uniqueness

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-14-8-9-15(21-2)12(10-14)11-17-22-16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBONHUOPNTEBG-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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